(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues : The synthesis of isomorphous structures with methyl and chloro substituents in heterocyclic analogues, including compounds similar to the requested chemical, demonstrates the chlorine-methyl exchange rule. These structures exhibit extensive disorder, which complicates their automatic detection during data mining, highlighting the intricate nature of these compounds' synthesis and analysis (Rajni Swamy et al., 2013).
Enzyme Inhibitory Activity
Thiophene-Based Heterocyclic Compounds : A study on thiophene-based heterocyclic compounds, closely related to the queried chemical, showed significant enzyme inhibitory activities. These compounds were effective against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. The research suggests potential applications in developing enzyme inhibitors, with some compounds exhibiting strong binding affinities and inhibitory activities, which could guide further pharmacological studies (Cetin et al., 2021).
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Research into pyrazoline derivatives has shown that these compounds possess significant antimicrobial activities. For instance, certain derivatives demonstrated potent antibacterial and antifungal effects, comparable to standard drugs like ciprofloxacin and fluconazole. This indicates the potential of such compounds, including the one , in the development of new antimicrobial agents (Kumar et al., 2012).
Anticancer Activity
Anticancer Evaluation : A study focused on the synthesis and reaction of certain compounds with nucleophiles for anticancer evaluation revealed promising results. These compounds, through various reactions, produced derivatives that were assessed as anticancer agents, demonstrating the broad potential of pyrazole derivatives in cancer treatment research (Gouhar & Raafat, 2015).
Corrosion Inhibition
Corrosion Inhibition in Hydrochloric Acid Solution : Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies suggest that certain pyrazole derivatives can significantly reduce corrosion, indicating potential applications in material science and engineering (Yadav et al., 2015).
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-16-20(13-24-28(16)19-7-3-2-4-8-19)23(29)27-10-5-6-17(14-27)12-21-25-22(26-30-21)18-9-11-31-15-18/h2-4,7-9,11,13,15,17H,5-6,10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZKLLPMSBIWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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